2-Hydroxyoctadec-9-enoic acid, commonly known as ricinoleic acid, is a hydroxy fatty acid derived from oleic acid. This compound features a hydroxyl group at the 12th carbon position and a double bond at the 9th carbon position. It is primarily obtained from castor oil, where it constitutes a significant component, and has various industrial and medicinal applications due to its unique chemical structure and properties.
The primary source of 2-hydroxyoctadec-9-enoic acid is castor oil, which is extracted from the seeds of the Ricinus communis plant. This oil is rich in ricinoleic acid, making it an important raw material in both the pharmaceutical and cosmetic industries. Additionally, it can be synthesized through various chemical methods, allowing for its production in laboratory settings .
2-Hydroxyoctadec-9-enoic acid belongs to the class of hydroxy fatty acids. It is characterized by its long aliphatic chain and functional hydroxyl group, which distinguishes it from other fatty acids. The compound is categorized under unsaturated fatty acids due to the presence of a double bond in its structure.
The synthesis of 2-hydroxyoctadec-9-enoic acid can be achieved through several methods:
The industrial production of 2-hydroxyoctadec-9-enoic acid typically starts with the extraction of ricinoleic acid from castor oil, followed by purification processes to isolate the desired compound. The chemical reactions often require specific conditions such as temperature control and the use of solvents like ethanol or xylenes during purification steps .
The molecular formula of 2-hydroxyoctadec-9-enoic acid is , with a molecular weight of approximately 298.5 g/mol. The structure includes:
2-Hydroxyoctadec-9-enoic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-hydroxyoctadec-9-enoic acid involves its interaction with various molecular targets within biological systems. Upon administration, it activates sphingomyelin synthase, leading to increased concentrations of sphingomyelin and diacylglycerol in cells. This activity suggests potential roles in cellular signaling pathways and membrane dynamics .
Key physical properties include:
Relevant chemical properties are:
These properties contribute to its behavior in biological systems and its solubility characteristics in various solvents .
2-Hydroxyoctadec-9-enoic acid has numerous applications across various fields:
This compound's versatility makes it an essential subject of study across multiple scientific disciplines.
2-Hydroxyoctadec-9-enoic acid (commonly termed α-hydroxyoleic acid) belongs to the subclass of monounsaturated α-hydroxy fatty acids characterized by:
The α-hydroxylation imposes significant physicochemical properties:
Table 1: Structural Comparison of 2-Hydroxyoctadec-9-enoic Acid with Related Hydroxy Fatty Acids
Compound | Hydroxy Position | Double Bond | Carbon Chain | Key Structural Features |
---|---|---|---|---|
2-Hydroxyoctadec-9-enoic acid | C2 (α) | Δ⁹ cis | C18 | α-Hydroxy, monounsaturated |
Ricinoleic acid | C12 | Δ⁹ cis | C18 | Mid-chain hydroxy, monounsaturated |
12-Hydroxyoctadec-9-enoic acid | C12 | Δ⁹ cis | C18 | ω-6 hydroxy, positional isomer |
2-Hydroxystearic acid | C2 (α) | None | C18 | α-Hydroxy, saturated |
This fatty acid derivative has emerged as a modulator of membrane lipid dynamics and cancer-specific metabolic pathways:
Membrane Lipid Therapy Applications
Cancer Metabolic Reprogramming
Table 2: Research Models Demonstrating Anticancer Mechanisms of 2-Hydroxyoctadec-9-enoic Acid
Cancer Type | Experimental Model | Key Mechanism | Therapeutic Outcome |
---|---|---|---|
KRAS-mutant NSCLC | H358 cell xenografts | FASN inhibition synergy → membrane PUFA increase → ferroptosis | Tumor regression (78% vs controls) [1] |
HER2+ breast cancer | BT474 brain metastasis model | Membrane fluidity alteration → HER2 mislocalization | Reduced metastatic colonization [1] |
Gemcitabine-resistant PDAC | PANC-1 orthotopic tumors | Lipid raft disruption → AKT inactivation | Resensitization to gemcitabine [8] |
Temozolomide-resistant GBM | U87MG neurospheres | SGMS2 inhibition → ceramide accumulation | 3-fold increase in apoptosis [5] |
The compound's naming requires precision due to positional isomers and stereochemical variants:
Systematic Nomenclature
Isomer Differentiation
Table 3: Standardized Nomenclature and Identifiers
Nomenclature System | Designation | Identifier |
---|---|---|
IUPAC | (9Z)-2-Hydroxyoctadec-9-enoic acid | - |
ChEBI | CHEBI:143096 | [5] |
DrugBank | DB18213 | [5] |
CAS | 56472-29-8 (mixed isomers) | [5] |
HMDB | HMDB0242322 (detected, not quantified) | [3] |
Stereochemical significance:
This compound exemplifies how minor lipid structural variations (hydroxyl position, chain unsaturation, stereochemistry) confer distinct bioactivity profiles with therapeutic implications in oncology and membrane biology.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4